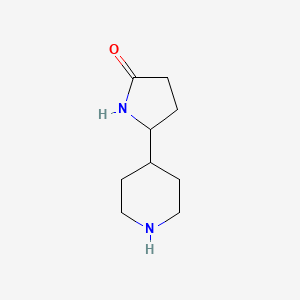

5-(Piperidin-4-yl)pyrrolidin-2-one

Description

5-(Piperidin-4-yl)pyrrolidin-2-one is a bicyclic organic compound featuring a pyrrolidin-2-one (a five-membered lactam) fused with a piperidine ring at the 4-position. This structure combines the rigidity of the piperidine moiety with the hydrogen-bonding capability of the lactam group, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors that recognize cyclic amines and amides.

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

5-piperidin-4-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O/c12-9-2-1-8(11-9)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12) |

InChI Key |

JNAGISRCBHJAKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of functionalized acyclic substrates. For instance, the amination and cyclization of acyclic precursors can lead to the formation of pyrrolidin-2-ones . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of chiral catalysts to ensure the enantioselectivity of the product .

Chemical Reactions Analysis

5-(Piperidin-4-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(Piperidin-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 5-(Piperidin-4-yl)pyrrolidin-2-one include:

Key Observations:

- Piperidine vs. Piperazine : Replacement of piperidine (as in 5-(Piperidin-4-yl)pyrrolidin-2-one) with piperazine (e.g., in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Piperazine derivatives often exhibit improved pharmacokinetics due to increased polarity.

- Substituent Position: The placement of substituents on the piperidine or pyrrolidinone rings significantly impacts bioactivity. For example, hydroxymethyl and phenyl groups (as in ) enhance lipophilicity and membrane permeability, whereas acetylphenyl groups () may improve target binding affinity.

Physicochemical and Pharmacokinetic Properties

While direct data for 5-(Piperidin-4-yl)pyrrolidin-2-one are unavailable, inferences can be drawn from analogs:

- Lipophilicity: The piperidine-pyrrolidinone hybrid likely has moderate LogP (~1–2), comparable to 5-(Hydroxymethyl)-5-phenylpiperidin-2-one (LogP ~2.1) .

- Solubility: The lactam group in pyrrolidin-2-one improves aqueous solubility relative to non-polar analogs like 5-phenylthiazole .

- Metabolic Stability : Piperidine rings are generally resistant to oxidative metabolism, but the lactam may undergo hydrolysis under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.